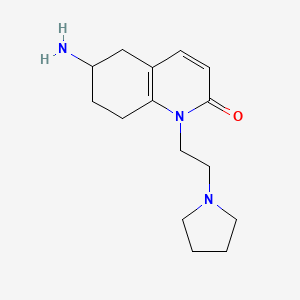![molecular formula C11H19NO2 B8107998 3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane](/img/structure/B8107998.png)
3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-1-Oxa-7-Azaspiro[45]Decane is a spirocyclic compound characterized by a unique structure that includes an oxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .
Scientific Research Applications
3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane: Known for its bioactivity and potential therapeutic applications.
8-Oxa-2-Azaspiro[4.5]Decane: Used in the synthesis of biologically active compounds.
Spirotetramat: An insecticide with a spirocyclic structure similar to 3-(Allyloxy)-1-Oxa-7-Azaspiro[4.5]Decane.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-prop-2-enoxy-1-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-6-13-10-7-11(14-8-10)4-3-5-12-9-11/h2,10,12H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVRYIGTAYZQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC2(CCCNC2)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-((2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepin-1-yl)methyl)thiazole](/img/structure/B8107920.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8107924.png)
![N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide](/img/structure/B8107930.png)
![2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8107937.png)
![11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B8107939.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyridin-2-amine](/img/structure/B8107942.png)

![2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8107967.png)
![4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107970.png)
![1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One](/img/structure/B8107976.png)
![rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8107980.png)
![2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One](/img/structure/B8108005.png)
![5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B8108012.png)
![rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8108019.png)
